molecular formula C17H17N5O B2366095 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034285-94-2

2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No.: B2366095
CAS No.: 2034285-94-2
M. Wt: 307.357
InChI Key: YZWCHOJVEFNJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a complex organic compound that features both indole and pyrimidine moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

The synthesis of 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:

    Indole Synthesis: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones.

    Pyrimidine Synthesis: This often involves the Biginelli reaction, where urea, aldehydes, and β-keto esters are condensed.

    Coupling Reaction: The indole and pyrimidine intermediates are coupled using reagents like palladium catalysts under specific conditions to form the azetidine ring.

Chemical Reactions Analysis

2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, introducing various functional groups.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The indole and pyrimidine moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other indole and pyrimidine derivatives, such as:

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Pyrimidine-2,4-diamine: A compound with a similar pyrimidine structure.

    Azetidine derivatives: Compounds with the azetidine ring structure.

2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is unique due to the combination of these three moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-indol-1-yl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16(12-21-9-6-13-4-1-2-5-15(13)21)22-10-14(11-22)20-17-18-7-3-8-19-17/h1-9,14H,10-12H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWCHOJVEFNJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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